Ethyl 4-(2-chlorobenzamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Ethyl 4-(2-chlorobenzamido)benzoate is an important intermediate in the synthesis of a variety of heterocyclic compounds . The benzanilide core, which is present in this compound, is known to bind to a wide variety of receptor types . .
Mode of Action
It is known that the compound is used as an intermediate in the synthesis of various heterocyclic compounds . These compounds are known to exhibit a wide spectrum of bioactivities .
Biochemical Pathways
It is known that the compound is used as an intermediate in the synthesis of various heterocyclic compounds . These compounds are known to exhibit a wide spectrum of bioactivities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that the compound is used as an intermediate in the synthesis of various heterocyclic compounds . These compounds are known to exhibit a wide spectrum of bioactivities , suggesting that they may have various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It has been found to be an important intermediate in the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,2,4-triazines . These compounds exhibit a wide spectrum of bioactivities , suggesting that Ethyl 4-(2-chlorobenzamido)benzoate may interact with a variety of enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that the compound can undergo heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol to afford ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, via intramolecular cyclization and the Dimroth-like rearrangements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chlorobenzamido)benzoate typically involves a two-step process :
Esterification: The first step involves the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This reaction is usually carried out using ethanol and a catalytic amount of sulfuric acid under reflux conditions.
Amidation: The second step involves the amidation of ethyl 4-aminobenzoate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine in dry tetrahydrofuran (THF). The reaction mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorobenzamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 4-(2-chlorobenzamido)benzoic acid.
Reduction: Formation of ethyl 4-(2-aminobenzamido)benzoate.
Scientific Research Applications
Ethyl 4-(2-chlorobenzamido)benzoate has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Ethyl 4-(2-chlorobenzamido)benzoate can be compared with other similar compounds, such as :
Ethyl 4-(3-chlorobenzamido)benzoate: Similar structure but with the chloro group in a different position, leading to variations in biological activity.
Ethyl 4-(4-chlorobenzamido)benzoate: Another positional isomer with distinct properties.
Ethyl 4-(2-bromobenzamido)benzoate: Similar compound with a bromine atom instead of chlorine, which may affect its reactivity and biological effects.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting biological activities.
Properties
IUPAC Name |
ethyl 4-[(2-chlorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJUVXPRZUGBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75121-10-7 |
Source
|
Record name | ETHYL 4-(2-CHLOROBENZAMIDO)BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.